An In-depth Technical Guide to the Chemical Properties and Structure of Triphenyltin Hydroxide
An In-depth Technical Guide to the Chemical Properties and Structure of Triphenyltin Hydroxide
Introduction
Triphenyltin hydroxide (TPTH), also known as Fentin hydroxide, is an organotin compound with the chemical formula (C₆H₅)₃SnOH. First registered as a pesticide in the United States in 1971, it has been primarily utilized as a non-systemic foliar fungicide and acaricide to control a range of fungal diseases on crops such as potatoes, sugar beets, and pecans.[1] Its biological activity stems from its ability to inhibit oxidative phosphorylation by targeting ATP synthase in mitochondria.[1]
While effective, the compound's toxicological profile and environmental persistence necessitate a thorough understanding of its chemical and structural properties.[1][2][3] Recent studies have also explored triphenyltin derivatives in the synthesis of compounds with potential antitumor activity, highlighting its relevance beyond agrochemical applications. This guide provides a detailed examination of the core chemical properties, molecular and solid-state structure, synthesis, reactivity, and analytical characterization of triphenyltin hydroxide, offering field-proven insights for professionals in research and development.
Core Chemical and Physical Properties
Triphenyltin hydroxide is a white, odorless crystalline powder that is stable at room temperature.[4][5] However, it is sensitive to prolonged exposure to light and temperatures above 45°C (113°F), at which point it begins to dehydrate.[4][5] It is thermally unstable and decomposes below its melting point, yielding products such as phenyltin, phenyltin oxide, and water.[6]
The compound exhibits low solubility in water but is moderately soluble in most organic solvents.[4] This lipophilicity influences its environmental behavior and biological interactions. In aqueous environments, its speciation is dependent on pH; it may convert to triphenyltin oxides, hydroxides, or carbonates.[1]
Table 1: Physicochemical Properties of Triphenyltin Hydroxide
| Property | Value | Source(s) |
| CAS Number | 76-87-9 | [1] |
| Molecular Formula | C₁₈H₁₆OSn | |
| Molar Mass | 367.03 g/mol | [6] |
| Appearance | Odorless white crystalline powder | [4][5] |
| Melting Point | 121-123.5 °C (decomposes) | [4][6] |
| Density | 1.54 g/mL | [1] |
| Water Solubility | 1.2 mg/L (1.2 ppm) at 20 °C | [1][4] |
| Organic Solvent Solubility | Moderately soluble (e.g., Dichloromethane: 171 g/L, Acetone: ~50 g/L, Benzene: 41 g/L, Ethanol: ~10 g/L at 20 °C) | [4] |
| Acid Dissociation Constant (pKa) | 5.20 | [1] |
Molecular and Crystal Structure
While commonly depicted as a simple monomer, (C₆H₅)₃SnOH, the solid-state structure of triphenyltin hydroxide is significantly more complex. X-ray crystallography has revealed that it crystallizes as a one-dimensional coordination polymer.[7] In this polymeric chain, the tin (Sn) atoms are linked by bridging hydroxide (-OH) groups.
Each tin atom is pentacoordinate, adopting a trigonal bipyramidal geometry. The three phenyl groups occupy the equatorial positions, while the oxygen atoms from two different bridging hydroxide groups occupy the axial positions. The Sn-O bond distances within this chain are 2.18 Å and 2.250 Å.[7] This polymeric aggregation is a common feature for many organotin compounds and is crucial for understanding its physical properties, such as its low volatility and solubility.
Caption: Polymeric chain structure of solid triphenyltin hydroxide.
Synthesis and Reactivity
Synthesis Protocol
The most common and straightforward synthesis of triphenyltin hydroxide involves the alkaline hydrolysis of a triphenyltin halide, typically triphenyltin chloride ((C₆H₅)₃SnCl).[6] This reaction is a nucleophilic substitution at the tin center.
Experimental Protocol: Hydrolysis of Triphenyltin Chloride
-
Dissolution: Dissolve triphenyltin chloride in a suitable organic solvent, such as diethyl ether or toluene, in a reaction flask equipped with a stirrer.
-
Base Preparation: Prepare an aqueous solution of an alkali hydroxide, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Hydrolysis: Add the aqueous hydroxide solution dropwise to the stirred solution of triphenyltin chloride at room temperature. The causality here is to maintain control over the exothermic reaction and prevent side product formation.
-
Precipitation: Upon addition, triphenyltin hydroxide will precipitate out of the organic phase as a white solid due to its low solubility.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with deionized water (to remove any residual inorganic salts) and then with a small amount of cold diethyl ether (to remove unreacted starting material). This self-validating step ensures the purity of the final product.
-
Drying: Dry the purified white powder under vacuum to yield the final product.
Caption: Workflow for the synthesis of triphenyltin hydroxide.
Chemical Reactivity
Triphenyltin hydroxide exhibits reactivity characteristic of organometallic hydroxides.
-
Dehydration: Upon heating above 45 °C, it undergoes dehydration to form its corresponding oxide, bis(triphenyltin) oxide.[4]
-
Acid-Base Reactions: As a basic hydroxide, it reacts with acids to form triphenyltin salts. For example, its reaction with acetic acid yields triphenyltin acetate.[6]
-
Incompatibilities: It is incompatible with strong acids, oxidizing agents, and oils used in some pesticide spray formulations.[5][8]
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of triphenyltin hydroxide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups. Expected characteristic absorption bands include:
-
O-H Stretch: A broad band in the region of 3600-3400 cm⁻¹ corresponding to the hydroxyl group. The broadening is indicative of hydrogen bonding, consistent with its polymeric structure.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Characteristic bands in the 1600-1450 cm⁻¹ region.
-
Sn-Ph Stretch: Absorptions associated with the tin-phenyl bond.
-
Sn-O Stretch: A strong band typically found in the lower frequency region (e.g., 700-400 cm⁻¹) corresponding to the tin-oxygen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the carbon-hydrogen framework and the environment around the tin atom.
-
¹H NMR: The spectrum would be dominated by complex multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the protons on the three phenyl rings. A broad singlet for the hydroxyl proton may also be observable, though its position can be highly variable and it may exchange with trace water.
-
¹³C NMR: The spectrum will show four distinct signals for the phenyl carbons (ipso, ortho, meta, and para carbons), confirming the presence of the triphenyltin moiety.
-
¹¹⁹Sn NMR: This is a definitive technique for organotin compounds. Triphenyltin hydroxide would exhibit a characteristic chemical shift that is highly sensitive to its coordination environment.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. Under electron ionization (EI), a molecular ion peak [M]⁺ at m/z 367 (for the most abundant tin isotope) would be expected, though it may be weak. The fragmentation pattern would likely show:
-
Loss of a hydroxyl group ([M-OH]⁺).
-
Loss of a phenyl group ([M-C₆H₅]⁺).
-
The presence of ions corresponding to Sn⁺ and various phenyltin fragments.
Caption: Workflow for the spectroscopic characterization of TPTH.
Toxicology and Safety Considerations
Triphenyltin hydroxide is classified as a highly toxic compound.
-
Human Health: It exhibits high acute toxicity via oral, dermal, and inhalation routes.[2] It is a severe eye and skin irritant.[3][8] The EPA classifies TPTH as a probable human carcinogen.[2] Studies also suggest it may act as an endocrine disruptor and adversely affect the reproductive and immune systems.[3][9][10]
-
Environmental Toxicity: TPTH is very highly toxic to fish and aquatic invertebrates.[1][2] Due to its low water solubility and strong binding to soil, it is not expected to leach into groundwater but can contaminate surface water through runoff and spray drift.[1]
Handling and Storage:
-
Personal Protective Equipment (PPE): Handlers must use chemical-resistant clothing, gloves, boots, a respirator with organic vapor cartridges, and eye protection.[2]
-
Storage: Store in a cool, well-ventilated area away from light and incompatible materials like strong acids and oxidizing agents.[8] The storage area should not have drain or sewer access.
References
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Triphenyltin hydroxide. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Triphenyltin hydroxide Fungicide. (n.d.). Minnesota Department of Agriculture. Retrieved from [Link]
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Triphenyltin hydroxide. (n.d.). Wikipedia. Retrieved from [Link]
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TRIPHENYLTIN HYDROXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]
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Common Name: TRIPHENYLTIN HYDROXIDE. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Triphenyltin Hydroxide. (n.d.). Merck Index. Retrieved from [Link]
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ICSC 1283 - TRIPHENYLTIN HYDROXIDE. (n.d.). INCHEM. Retrieved from [Link]
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Triphenyltin hydroxide. (n.d.). Haz-Map. Retrieved from [Link]
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Triphenyltin compounds. (n.d.). Wikipedia. Retrieved from [Link]
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Triphenyltin Compounds (CICADS 13, 1999). (n.d.). INCHEM. Retrieved from [Link]
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Egorin, M. J., et al. (2001). Triphenyltin as a potential human endocrine disruptor. PubMed. Retrieved from [Link]
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Vos, J. G., et al. (1984). Effect of triphenyltin hydroxide on the immune system of the rat. PubMed. Retrieved from [Link]
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